molecular formula C16H11N3O6S B11663305 (5E)-1-(3-methoxyphenyl)-5-[(5-nitrothiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione

(5E)-1-(3-methoxyphenyl)-5-[(5-nitrothiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione

Cat. No.: B11663305
M. Wt: 373.3 g/mol
InChI Key: UMWKECNWLQGLGP-XYOKQWHBSA-N
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Description

(5E)-1-(3-methoxyphenyl)-5-[(5-nitrothiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione is a complex organic compound characterized by its unique structure, which includes a methoxyphenyl group, a nitrothiophenyl group, and a diazinane trione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-1-(3-methoxyphenyl)-5-[(5-nitrothiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. The process begins with the preparation of the diazinane trione core, followed by the introduction of the methoxyphenyl and nitrothiophenyl groups through various coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

(5E)-1-(3-methoxyphenyl)-5-[(5-nitrothiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitro group may yield nitroso derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5E)-1-(3-methoxyphenyl)-5-[(5-nitrothiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for investigating biological processes at the molecular level.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its ability to undergo various chemical transformations makes it a candidate for drug development and optimization.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its versatility in chemical reactions allows for the creation of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of (5E)-1-(3-methoxyphenyl)-5-[(5-nitrothiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (5E)-1-(3-methoxyphenyl)-5-[(5-nitrothiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione include other diazinane derivatives and compounds with similar functional groups, such as:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C16H11N3O6S

Molecular Weight

373.3 g/mol

IUPAC Name

(5E)-1-(3-methoxyphenyl)-5-[(5-nitrothiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C16H11N3O6S/c1-25-10-4-2-3-9(7-10)18-15(21)12(14(20)17-16(18)22)8-11-5-6-13(26-11)19(23)24/h2-8H,1H3,(H,17,20,22)/b12-8+

InChI Key

UMWKECNWLQGLGP-XYOKQWHBSA-N

Isomeric SMILES

COC1=CC=CC(=C1)N2C(=O)/C(=C/C3=CC=C(S3)[N+](=O)[O-])/C(=O)NC2=O

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)C(=CC3=CC=C(S3)[N+](=O)[O-])C(=O)NC2=O

Origin of Product

United States

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